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Compound of Interest

Compound Name:
2-Azaspiro[3.4]octane

hydrochloride

CAS No.: 1414885-15-6

Cat. No.: B1379480

Get Quote

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the saturated

heterocyclic compound, 2-Azaspiro[3.4]octane. Designed for researchers, scientists, and

professionals in drug development, this document offers a detailed analysis of the spectral

features of this emerging spirocyclic scaffold. The interpretation of this data is crucial for the

structural elucidation, purity assessment, and quality control of 2-Azaspiro[3.4]octane and its

derivatives in medicinal chemistry and materials science.

Introduction to 2-Azaspiro[3.4]octane
2-Azaspiro[3.4]octane is a spirocyclic amine featuring a four-membered azetidine ring fused to

a five-membered cyclopentane ring at a quaternary carbon center. This unique three-

dimensional architecture imparts conformational rigidity and novel physicochemical properties,

making it an attractive building block in the design of new therapeutic agents and functional

materials. A thorough understanding of its spectral characteristics is fundamental to its

application and further development.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic

molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment, connectivity, and stereochemistry of the atoms within the 2-Azaspiro[3.4]octane

framework. The data presented here is based on the experimental findings from the facile

synthesis of 2-Azaspiro[3.4]octane.[1]

¹H NMR Spectral Data
The proton NMR spectrum of 2-Azaspiro[3.4]octane exhibits distinct signals corresponding to

the protons of the azetidine and cyclopentane rings. The chemical shifts are influenced by the

electronegativity of the adjacent nitrogen atom and the rigid spirocyclic structure.

Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

-NH ~1.8 (variable) Broad Singlet - 1H

H-1, H-3

(Azetidine CH₂)
3.42 Triplet 7.5 4H

H-5, H-6, H-7, H-

8 (Cyclopentane

CH₂)

1.65 - 1.80 Multiplet - 8H

Interpretation and Causality:

The protons on the carbons adjacent to the nitrogen (H-1 and H-3) are deshielded and

appear as a triplet at 3.42 ppm due to coupling with the adjacent methylene protons.

The protons of the cyclopentane ring (H-5, H-6, H-7, and H-8) resonate as a complex

multiplet in the upfield region (1.65 - 1.80 ppm), which is characteristic of aliphatic cyclic

systems.

The N-H proton signal is typically broad and its chemical shift can vary depending on the

solvent and concentration due to hydrogen bonding and chemical exchange.
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¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of non-equivalent carbon

atoms and their hybridization.

Carbon Assignment Chemical Shift (δ) ppm

C-4 (Spiro Carbon) 45.1

C-1, C-3 (Azetidine CH₂) 43.8

C-5, C-8 (Cyclopentane CH₂) 36.9

C-6, C-7 (Cyclopentane CH₂) 24.5

Interpretation and Causality:

The spiro carbon (C-4) appears at 45.1 ppm.

The carbons of the azetidine ring (C-1 and C-3) are deshielded by the nitrogen atom and

resonate at 43.8 ppm.

The carbons of the cyclopentane ring are observed at 36.9 ppm and 24.5 ppm, consistent

with a saturated carbocyclic environment.

Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C

NMR spectra of 2-Azaspiro[3.4]octane.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Azaspiro[3.4]octane.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (e.g., 'zg30').

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

Spectral Width: 0-100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
While experimental IR data for 2-Azaspiro[3.4]octane is not readily available in the searched

literature, the expected characteristic absorption bands can be predicted based on its

functional groups. The IR spectrum is a valuable tool for identifying the presence of specific

bonds within a molecule.
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Predicted IR Spectral Data
Vibrational Mode

Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3350 - 3310 Weak to Medium

C-H Stretch (aliphatic) 2960 - 2850 Strong

N-H Bend (scissoring) 1650 - 1580 Medium, sometimes broad

C-N Stretch 1250 - 1020 Medium to Weak

Interpretation and Causality:

N-H Stretch: The presence of a secondary amine is expected to give rise to a weak to

medium absorption band in the region of 3350-3310 cm⁻¹. This band is typically sharper than

the broad O-H stretch of alcohols.

C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H

stretching vibrations of the sp³ hybridized carbons in the azetidine and cyclopentane rings.

N-H Bend: A bending vibration for the N-H bond is anticipated in the 1650-1580 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically

appears in the 1250-1020 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
A standard procedure for obtaining the FT-IR spectrum of 2-Azaspiro[3.4]octane is as follows:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid sample or a small amount of the solid sample directly onto

the ATR crystal.

Ensure good contact between the sample and the crystal.

Instrument Parameters:
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Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 (to improve signal-to-noise ratio).

Data Acquisition and Processing:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically subtract the background from the sample

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through the

analysis of its fragmentation patterns. As with the IR data, specific experimental mass spectral

data for 2-Azaspiro[3.4]octane is not available in the reviewed literature. Therefore, a prediction

of the key mass spectral features is provided.

Predicted Mass Spectral Data
Molecular Formula: C₇H₁₃N

Molecular Weight: 111.19 g/mol

Molecular Ion (M⁺): m/z = 111 (expected to be observable)

Predicted Fragmentation Pattern:

The fragmentation of cyclic amines upon electron ionization (EI) is often initiated by the loss of

an electron from the nitrogen atom, followed by α-cleavage (cleavage of a bond adjacent to the

nitrogen).

Major Predicted Fragments:
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m/z
Proposed Fragment

Structure
Fragmentation Pathway

110 [M-H]⁺
Loss of a hydrogen atom from

the molecular ion.

82 [M-C₂H₅]⁺

α-cleavage with loss of an

ethyl radical from the azetidine

ring.

68 [M-C₃H₇]⁺

α-cleavage with loss of a

propyl radical involving the

cyclopentane ring.

Interpretation and Causality:

Molecular Ion: According to the nitrogen rule, a compound with an odd number of nitrogen

atoms will have an odd nominal molecular weight, which is consistent with the molecular

formula of 2-Azaspiro[3.4]octane. The molecular ion peak at m/z 111 is expected to be

present.

α-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, which

leads to the formation of a resonance-stabilized iminium ion. For 2-Azaspiro[3.4]octane,

cleavage of the C-C bonds adjacent to the nitrogen atom will result in the loss of alkyl

radicals and the formation of stable cationic fragments.

Experimental Protocol for MS Data Acquisition
A typical protocol for acquiring an electron ionization mass spectrum is as follows:

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization:

Utilize electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis:

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g.,

m/z 30-300).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizations
Molecular Structure of 2-Azaspiro[3.4]octane
Caption: 2D structure of 2-Azaspiro[3.4]octane.

Predicted Mass Spectrometry Fragmentation Workflow
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Caption: Predicted major fragmentation pathways of 2-Azaspiro[3.4]octane in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]
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Azaspiro[3.4]octane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1379480/docs#a-technical-guide-to-the-spectral-
analysis-of-2-azaspiro-3-4-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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